molecular formula C15H10NNaO3 B7791160 sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate

sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate

Cat. No.: B7791160
M. Wt: 275.23 g/mol
InChI Key: XBTIPIZROJAKOJ-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromomethyl-3-nitrobenzoic acid can be synthesized through a multi-step process. One common method involves the bromination of 3-nitrobenzoic acid. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring proper mixing to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of 4-Bromomethyl-3-nitrobenzoic acid may involve large-scale bromination reactors with automated control systems to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., triethylamine).

    Reduction: Hydrogen gas, palladium on carbon, and solvents (e.g., ethanol).

    Oxidation: Potassium permanganate, water, and acidic conditions.

Major Products Formed

    Substitution: Various substituted benzoic acid derivatives.

    Reduction: 4-Aminomethyl-3-nitrobenzoic acid.

    Oxidation: 4-Carboxy-3-nitrobenzoic acid.

Scientific Research Applications

4-Bromomethyl-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromomethyl-3-nitrobenzoic acid involves its ability to undergo various chemical transformations. The bromomethyl group can act as an electrophile, making it reactive towards nucleophiles. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethyl-3-nitrobenzoic acid: Similar structure but with a chlorine atom instead of bromine.

    4-Methyl-3-nitrobenzoic acid: Lacks the halogen atom, making it less reactive in substitution reactions.

    3-Nitrobenzoic acid: Lacks the bromomethyl group, limiting its use in certain synthetic applications.

Uniqueness

4-Bromomethyl-3-nitrobenzoic acid is unique due to the presence of both a bromomethyl and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTIPIZROJAKOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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